3-Chloro-5-(2-methoxyethoxy)pyridazine
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Overview
Description
3-Chloro-5-(2-methoxyethoxy)pyridazine is a heterocyclic compound with the molecular formula C7H9ClN2O2. It is part of the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-methoxyethoxy)pyridazine typically involves the reaction of 3,5-dichloropyridazine with 2-methoxyethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the 2-methoxyethoxy group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2-methoxyethoxy)pyridazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate, sodium methoxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridazine .
Scientific Research Applications
3-Chloro-5-(2-methoxyethoxy)pyridazine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor antagonists.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-methoxyethoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the chloro and methoxyethoxy substituents.
Pyridazinone: A derivative with a keto group, exhibiting different pharmacological properties.
3,6-Dichloropyridazine: Another chlorinated pyridazine with distinct reactivity and applications.
Uniqueness
3-Chloro-5-(2-methoxyethoxy)pyridazine is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can enhance its reactivity and specificity in various applications, making it a valuable compound in research and development .
Properties
IUPAC Name |
3-chloro-5-(2-methoxyethoxy)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-11-2-3-12-6-4-7(8)10-9-5-6/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFHQRGXWWJZIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=NN=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744949 |
Source
|
Record name | 3-Chloro-5-(2-methoxyethoxy)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256038-18-2 |
Source
|
Record name | 3-Chloro-5-(2-methoxyethoxy)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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